molecular formula C14H13Cl2NO3S B11178393 2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

Cat. No.: B11178393
M. Wt: 346.2 g/mol
InChI Key: VSRXPHXTHAPQFY-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with chlorine atoms at the 2- and 5-positions and a benzenesulfonamide moiety linked to a 2-methoxyphenylmethyl group.

Properties

Molecular Formula

C14H13Cl2NO3S

Molecular Weight

346.2 g/mol

IUPAC Name

2,5-dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C14H13Cl2NO3S/c1-20-13-5-3-2-4-10(13)9-17-21(18,19)14-8-11(15)6-7-12(14)16/h2-8,17H,9H2,1H3

InChI Key

VSRXPHXTHAPQFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include electrophilic aromatic substitution reactions to introduce the chlorine atoms and the methoxy group. The sulfonamide group is usually introduced through a sulfonation reaction followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The scalability of the synthesis process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[(2-METHOXYPHENYL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This compound may also interact with cellular pathways involved in cell growth and proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with NBOMe Derivatives (25X-NBOMe Series)

The 25X-NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe) share structural similarities with the target compound, particularly the N-[(2-methoxyphenyl)methyl] substituent. However, critical differences exist:

  • Backbone : NBOMes are phenethylamine derivatives with an ethanamine (-CH₂CH₂NH-) core, whereas the target compound features a sulfonamide (-SO₂NH-) backbone.
  • Substituents : The NBOMe series includes halogen substitutions (I, Br, Cl) at the 4-position of the 2,5-dimethoxyphenyl ring, while the target compound has chlorine atoms at the 2- and 5-positions of the benzene ring.
  • Pharmacological Activity : NBOMes are potent psychedelics acting as 5-HT₂A receptor agonists, whereas the sulfonamide’s biological activity (if any) remains uncharacterized in the evidence. The sulfonamide group may instead favor applications in crystallography or synthetic intermediates .

Table 1: Structural Comparison

Compound Core Structure Key Substituents Reported Applications
2,5-Dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide Sulfonamide 2,5-Cl; N-(2-methoxybenzyl) Undisclosed (structural studies inferred)
25I-NBOMe Phenethylamine 4-I; 2,5-OCH₃; N-(2-methoxybenzyl) Psychedelic drug
25B-NBOMe Phenethylamine 4-Br; 2,5-OCH₃; N-(2-methoxybenzyl) Psychedelic drug
Comparison with 2,5-Dichloro-N-(2,3-dimethylphenyl)-benzenesulfonamide

This structurally related sulfonamide () differs in the N-substituent:

  • N-Substituent : The target compound has a 2-methoxyphenylmethyl group, while the analog bears a 2,3-dimethylphenyl group.
  • Crystallographic Properties: The dimethylphenyl analog crystallizes in the monoclinic space group P2₁/c, with intermolecular N-H···O hydrogen bonds stabilizing the structure.
  • Electronic Effects : The methoxy group (-OCH₃) is electron-donating, contrasting with the electron-neutral methyl groups (-CH₃) in the dimethylphenyl analog. This difference could influence reactivity in synthetic pathways or interactions in supramolecular assemblies.

Table 2: Physicochemical Comparison of Sulfonamides

Property This compound 2,5-Dichloro-N-(2,3-dimethylphenyl)-benzenesulfonamide
N-Substituent 2-Methoxybenzyl 2,3-Dimethylphenyl
Hydrogen Bonding Likely via -SO₂NH- and -OCH₃ Observed N-H···O interactions
Electronic Effects Electron-donating (-OCH₃) and withdrawing (-Cl) Electron-neutral (-CH₃) and withdrawing (-Cl)

Research Findings and Implications

  • Structural Insights : The N-[(2-methoxyphenyl)methyl] group in the target compound may enhance solubility in polar solvents compared to NBOMe derivatives, owing to the sulfonamide’s hydrogen-bonding capacity. However, this remains speculative without direct data.
  • Toxicity Considerations : Unlike NBOMes, which exhibit high toxicity and overdose risks , sulfonamides are generally better tolerated but may still require evaluation for idiosyncratic reactions.
  • Synthetic Utility : The dichloro and methoxy substituents could make the compound a versatile intermediate for further functionalization, such as Suzuki couplings or nucleophilic substitutions.

Biological Activity

2,5-Dichloro-N-[(2-methoxyphenyl)methyl]benzenesulfonamide is an organic compound belonging to the benzenesulfonamide class, characterized by its unique chemical structure, which includes two chlorine atoms, a methoxy group, and a sulfonamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H11Cl2NO3S. Its synthesis typically involves the reaction of 2-methoxyaniline with 2,5-dichlorobenzenesulfonyl chloride:

2 Methoxyaniline+2 5 Dichlorobenzenesulfonyl chloride2 5 Dichloro N 2 methoxyphenyl methyl benzenesulfonamide+HCl\text{2 Methoxyaniline}+\text{2 5 Dichlorobenzenesulfonyl chloride}\rightarrow \text{2 5 Dichloro N 2 methoxyphenyl methyl benzenesulfonamide}+\text{HCl}

This reaction highlights the formation of the sulfonamide linkage, which is crucial for the compound's biological activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated using the National Cancer Institute's 60-cell line screening protocol. Preliminary results indicate that while the compound exhibits some degree of anticancer activity, it shows low cytotoxicity across various cancer cell lines including leukemia (K-562), colon (HCT-15), and melanoma (SK-MEL-5) at a concentration of 10 µM .

Table 1: Anticancer Activity Screening Results

Cell Line TypeSensitivity Level
LeukemiaSlightly Sensitive
ColonLow Sensitivity
MelanomaLow Sensitivity

These findings suggest that while the compound may not be potent as a standalone anticancer agent, it could serve as a lead compound for further modifications to enhance its activity.

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in critical pathways. This mechanism is similar to other sulfonamides that target folate synthesis in bacteria .

Case Studies and Comparative Analysis

Research on structurally similar compounds provides insights into the potential efficacy of this compound. For instance:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamideC13H11Cl2NO3SDifferent methoxy position; potential variation in activity
2,5-Dichloro-N-(2-methylphenyl)benzenesulfonamideC13H12Cl2N0SMethyl group instead of methoxy; altered solubility
N-(5-chloro-2-methoxyphenyl)benzenesulfonamideC13H12ClNO3SContains one less chlorine; may exhibit different pharmacological properties

This comparative analysis underscores the significance of structural modifications in influencing biological activity.

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